molecular formula C11H12O2 B3032635 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione CAS No. 31616-72-5

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione

Cat. No.: B3032635
CAS No.: 31616-72-5
M. Wt: 176.21 g/mol
InChI Key: LPQBNPGFILVZFQ-UHFFFAOYSA-N
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Description

4,6-Dimethylbicyclo(331)nona-3,6-diene-2,8-dione is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a bicyclic diketone, characterized by its unique structure that includes two fused cyclohexane rings with two ketone groups at positions 2 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione typically involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine: Used in condensation and Michael addition reactions.

    Hydroxylamine: Reacts to form oximes, which can undergo further rearrangement.

    Acid Catalysts: Used in aldol condensation and cyclization steps.

Major Products

Scientific Research Applications

4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione involves its reactivity with nucleophiles such as hydrazines and hydroxylamine. The compound’s diketone structure allows it to undergo condensation and addition reactions, forming stable bicyclic products. The molecular targets and pathways involved in these reactions are primarily dictated by the compound’s electrophilic carbonyl groups and the nucleophilic nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylbicyclo(33

Properties

IUPAC Name

4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-10(12)9-5-8(6)7(2)4-11(9)13/h3-4,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQBNPGFILVZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185500
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31616-72-5
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031616725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 2
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 3
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 4
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 5
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Reactant of Route 6
4,6-Dimethylbicyclo(3.3.1)nona-3,6-diene-2,8-dione
Customer
Q & A

Q1: What are the key reactions of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with amines?

A1: 4,6-Dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione reacts readily with o-phenylenediamines to form bridged 1,5-benzodiazepines. [] This reaction highlights the compound's reactivity towards forming cyclic imines.

Q2: Can 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione be used to synthesize complex molecules?

A3: Yes, research demonstrates that the electrochemical reduction of bridged 1,5-benzodiazepines, derived from the reaction of 4,6-dimethylbicyclo[3.3.1]nona-3,6-diene-2,8-dione with o-phenylenediamines, can be used to synthesize substituted barbaralanes. [] Specifically, cathodic acylation of the bridged 1,5-benzodiazepine in the presence of acetic anhydride yields a substituted barbaralane derivative. [] This example demonstrates the potential of using this compound as a building block in multi-step organic synthesis.

Q3: How was the structure of the substituted barbaralane product confirmed?

A4: The structure of the substituted barbaralane formed through the electrochemical reduction and acylation of the bridged 1,5-benzodiazepine was elucidated using 1H NMR spectroscopy at high temperature (+100 °C). [] This temperature allowed researchers to overcome complexities arising from conformational processes and identify the dominant valence isomers of the barbaralane product. []

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